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Compound of Interest

Compound Name:

1-acetyl-N-(2-

ethoxyphenyl)azetidine-3-

carboxamide

CAS No.: 1421452-90-5

Cat. No.: B2793299 Get Quote

Executive Summary
The discovery of Acyl-ACP Thioesterase (FAT) as the specific target of cinmethylin in 2018

marked a paradigm shift in herbicide discovery, ending a decades-long drought of novel modes

of action (MoA). This breakthrough has catalyzed the development of a "novel class" of

inhibitors that move beyond the benzyl ether scaffold of cinmethylin.

This guide details the emergence of Next-Generation FAT Inhibitors, specifically focusing on

rationally designed scaffolds such as spirocyclic lactams, azetidinyl carboxamides, and

hexahydrofuro[3,4-b]furans. Unlike traditional lipid synthesis inhibitors (e.g., ACCase inhibitors

like "fops" and "dims") which target the first committed step of fatty acid synthesis, these novel

agents act at the terminal step of the plastidic pathway. By blocking the hydrolysis of the

thioester bond between the fatty acid and the Acyl Carrier Protein (ACP), they prevent the

export of fatty acids to the endoplasmic reticulum, causing a lethal collapse in membrane

integrity and cuticular wax formation.

Mechanism of Action: The Terminal Blockade
To understand the potency of this novel class, one must distinguish their site of action from

legacy herbicides.
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The Plastidic Fatty Acid Biosynthesis Pathway
In plants, de novo fatty acid synthesis occurs in the plastid.[1][2] The Fatty Acid Synthase (FAS)

II complex elongates the acyl chain attached to the ACP cofactor.

Initiation: Acetyl-CoA carboxylase (ACCase) converts Acetyl-CoA to Malonyl-CoA. (Target of

Group 1 herbicides).[3]

Elongation: The acyl chain grows by two carbons per cycle (C4, C6... up to C16/C18) while

tethered to ACP.

Termination (The FAT Target): Acyl-ACP thioesterases (FAT A and FAT B) hydrolyze the

thioester bond, releasing the Free Fatty Acid (FFA) and recycling the holo-ACP.

FAT A: Prefers unsaturated substrates (18:1-ACP).

FAT B: Prefers saturated substrates (16:0-ACP, 18:0-ACP).

Export: The FFA is exported to the cytoplasm/ER for incorporation into glycerolipids and

waxes.

Inhibition Consequence: Inhibition of FAT leads to an accumulation of Acyl-ACPs and a

depletion of the free fatty acid pool. This triggers a feedback loop that may downregulate

upstream FAS enzymes, but the proximal cause of death is the starvation of the ER lipid

synthesis machinery.
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Figure 1: The site of action for novel FAT inhibitors within the plastidic fatty acid biosynthesis

pathway.[2][4][5] Unlike ACCase inhibitors, FAT inhibitors block the terminal release step.

The Novel Chemical Classes
Recent structural biology campaigns (X-ray co-crystallography of AtFatA) have enabled

"scaffold hopping" from the original benzyl ether structure of cinmethylin to more chemically
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diverse and patentable entities.

Class 1: Benzyl Ethers (The Prototype)
Representative: Cinmethylin.[6][4][7][8][9]

Structure: 1,4-cineole derivative with a benzyl ether moiety.[9]

Binding Mode: Binds to a hydrophobic pocket near the active site, inducing a conformational

change that prevents the substrate (Acyl-ACP) from docking effectively.

Class 2: The "Re-assigned" Chemistries
Research in 2022-2024 revealed that several commercial herbicides with previously "unknown"

modes of action are actually FAT inhibitors. This validated the target's druggability across

different chemical spaces.[10]

Representatives: Cumyluron, Oxaziclomefone, Bromobutide, Methyldymron.[8]

Significance: These compounds share a gem-dimethylbenzylamide or similar motif, which

mimics the steric bulk of the cinmethylin benzyl group, occupying the same hydrophobic

pocket on the enzyme.

Class 3: Rationally Designed "Next-Gen" Scaffolds
(2024-2025)
Utilizing high-resolution crystal structures (e.g., PDB 9GRR, 9GS1), chemists have designed

bioisosteres to improve metabolic stability and patentability.
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Scaffold Class Key Structural Feature Design Logic (SAR)

Spirocyclic Lactams
Spiro-fusion of a lactam ring to

a cyclic core.

Rigidifies the core to reduce

entropic penalty upon binding;

mimics the 1,4-cineole shape

but with improved polarity for

translocation.

Azetidinyl Carboxamides
Four-membered azetidine ring

linked to a pyrazole.

Bioisosteric replacement of the

benzyl ether. The azetidine

ring positions the amide

oxygen to form critical

hydrogen bonds with the

enzyme backbone (e.g.,

Tyr/His residues).

Hexahydrofuro[3,4-b]furans Bicyclic ether system.

Designed to replicate the

oxygen spacing of cinmethylin

while altering the metabolic

soft spots (reducing volatility

and increasing soil half-life).

Thiazolo[4,5-b]pyridines
Fused thiazolo-pyridine

system.[6][11]

Introduces aromatic

interactions (pi-stacking) within

the binding pocket that are

absent in the aliphatic

cinmethylin structure.

Experimental Protocols for Validation
To work with these inhibitors, researchers must employ a self-validating cascade of assays.

In Vitro Enzyme Inhibition Assay (Fluorescence-Based)
This assay measures the release of Coenzyme A (CoASH) or the prevention of Acyl-ACP

hydrolysis. The preferred method uses the thiol-reactive dye CPM (7-diethylamino-3-(4'-

maleimidylphenyl)-4-methylcoumarin), which fluoresces upon reaction with the free thiol of the

released ACP (or CoASH in surrogate assays).
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Protocol:

Enzyme Prep: Express and purify recombinant Arabidopsis thaliana FatA (AtFatA) or Lemna

FAT from E. coli.

Substrate: Synthesize Oleoyl-ACP (C18:1-ACP) using enzymatic attachment of oleate to

holo-ACP. Note: Use of Acyl-CoA is possible but less physiologically relevant; Acyl-ACP is

the true substrate.

Reaction Mix:

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.

Enzyme: 10–50 nM FatA.

Inhibitor: Serially diluted in DMSO (keep DMSO < 1%).

Incubation: Incubate enzyme + inhibitor for 15 min at RT.

Start: Add Substrate (Oleoyl-ACP, 10 µM). Incubate 10–30 min.

Stop & Detect: Add CPM reagent (dissolved in DMSO/buffer). The reaction stops due to

denaturation/pH shift, and CPM reacts with the free thiol of the generated holo-ACP.

Read: Fluorescence Ex/Em 390/470 nm.

Validation: IC50 values for potent novel inhibitors (e.g., Azetidinyl carboxamides) should be

in the nanomolar range (10–100 nM).

In Vivo Metabolic Profiling (GC-MS)
To confirm the MoA in planta, one must observe the specific "FAT inhibition fingerprint": a

reduction in free fatty acids and changes in the ratio of saturated vs. unsaturated chains.

Protocol:

Treatment: Treat Lemna paucicostata or Arabidopsis seedlings with the inhibitor (0.1 – 10

µM) for 24–72 hours.
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Extraction: Harvest plant tissue, flash freeze in liquid N2. Homogenize in

chloroform:methanol (2:1).

Derivatization: Convert Free Fatty Acids (FFAs) to Methyl Esters (FAMEs) using TMSH

(Trimethylsulfonium hydroxide) or BF3-methanol. Crucial: Use a mild method to avoid

hydrolyzing membrane lipids, as you only want to measure the Free Fatty Acid pool.

Analysis: GC-MS analysis.

Signature Result:

Decrease: C14:0, C16:0, and C18:1 free fatty acids.

Contrast: This differs from ACCase inhibitors (which deplete all downstream lipids) by

specifically altering the ratio and accumulation of Acyl-ACP intermediates (which can be

detected via LC-MS/MS if specialized).

Structural Biology & Binding Dynamics
Understanding the binding interface is critical for optimizing the "Novel Class."

Dimeric Interface: FAT enzymes function as dimers. Crystal structures (e.g., PDB 9GRR)

reveal that inhibitors often bind at the entrance of the substrate tunnel or at the dimer

interface, locking the enzyme in a "closed" or non-productive conformation.

The "Lid" Domain: The enzyme possesses a flexible lid that accommodates the ACP protein-

protein interaction. Novel inhibitors like Spirolactams exploit this flexibility, wedging into the

hydrophobic cleft and preventing the lid from opening to accept the Acyl-ACP substrate.

Key Residues: Interactions with Trp and Tyr residues in the active site tunnel are conserved

across successful inhibitor classes. The new Azetidinyl class maximizes these pi-pi and H-

bond interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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